
Ethyl 2,2-difluorooctadec-13-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-difluorooctadec-13-enoate is an organic compound characterized by the presence of a long carbon chain with a double bond and two fluorine atoms attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-difluorooctadec-13-enoate typically involves the reaction of a suitable precursor with ethyl bromodifluoroacetate. One common method includes the use of an electrocatalytic process where cinnamic acid derivatives react with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide. The reaction is carried out in an electrolytic cell with an organic electrolyte solution under a nitrogen atmosphere at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrocatalytic processes or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
化学反応の分析
Types of Reactions: Ethyl 2,2-difluorooctadec-13-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2,2-difluorooctadec-13-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 2,2-difluorooctadec-13-enoate involves its interaction with molecular targets through its fluorine atoms and double bond. The fluorine atoms can enhance the compound’s stability and reactivity, while the double bond allows for further functionalization. The exact pathways and molecular targets depend on the specific application and the chemical environment.
類似化合物との比較
Ethyl 2,2-difluoro-4-phenylbutan-3-ethyl enoate: Similar structure with a phenyl group, used in electrocatalytic synthesis.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate: Used in the synthesis of entacapone, a catechol-O-methyltransferase inhibitor.
Uniqueness: Ethyl 2,2-difluorooctadec-13-enoate is unique due to its long carbon chain and the presence of both a double bond and fluorine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
321856-67-1 |
|---|---|
分子式 |
C20H36F2O2 |
分子量 |
346.5 g/mol |
IUPAC名 |
ethyl 2,2-difluorooctadec-13-enoate |
InChI |
InChI=1S/C20H36F2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21,22)19(23)24-4-2/h7-8H,3-6,9-18H2,1-2H3 |
InChIキー |
FISOAGKGMRJQCV-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCCCCCCCCCCC(C(=O)OCC)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


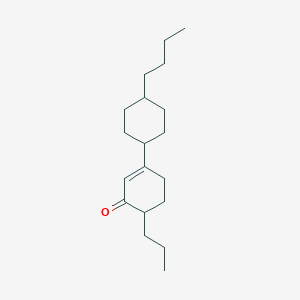

![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
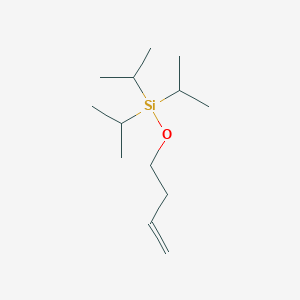
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
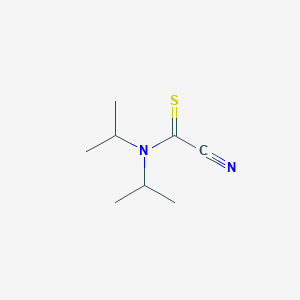
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)

![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
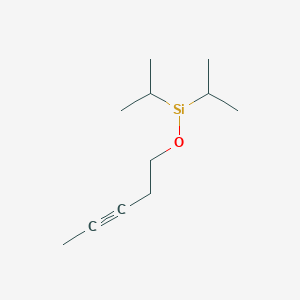
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
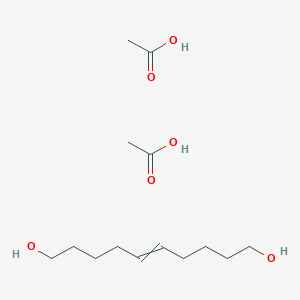
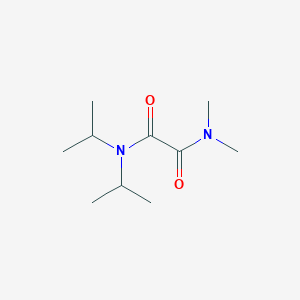
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)
